Ezetimibe - 163222-33-1

Ezetimibe

Catalog Number: EVT-268004
CAS Number: 163222-33-1
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezetimibe is classified as a cholesterol absorption inhibitor. It plays a significant role in scientific research focused on understanding and treating hypercholesterolemia, a condition characterized by elevated levels of cholesterol in the blood.

Mechanism of Action

Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the intestinal absorption of cholesterol. It achieves this by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter located in the brush border membrane of enterocytes in the small intestine. By blocking NPC1L1, Ezetimibe prevents cholesterol from being transported from the intestinal lumen into the enterocytes, ultimately reducing the amount of cholesterol that enters the bloodstream.

Research suggests that Ezetimibe's binding to NPC1L1 may interfere with the endocytosis of cholesterol-rich membrane microdomains, a crucial step in the intestinal absorption of cholesterol. This mechanism distinguishes Ezetimibe from statins, another class of cholesterol-lowering drugs that act by inhibiting cholesterol synthesis in the liver. This distinct mechanism of action positions Ezetimibe as a valuable tool in combination therapies alongside statins, potentially achieving greater reductions in cholesterol levels than either drug alone.

Applications
  • Investigating the Mechanisms of Cholesterol Absorption: Ezetimibe has proven to be an invaluable tool in elucidating the intricate processes involved in intestinal cholesterol absorption. Its selective inhibition of NPC1L1 has enabled researchers to gain deeper insights into the role of this transporter in cholesterol homeostasis.

  • Developing Novel Therapeutic Strategies for Hypercholesterolemia: The efficacy of Ezetimibe in lowering LDL-C levels has positioned it as a key player in the development of innovative treatment strategies for hypercholesterolemia. Researchers are exploring its potential in various combinations with statins and other lipid-lowering agents to achieve optimal cholesterol management and reduce cardiovascular risk in diverse patient populations.

  • Understanding the Interplay between Cholesterol Absorption and Other Metabolic Processes: Research utilizing Ezetimibe has extended beyond its direct effects on cholesterol absorption to explore its potential influence on glucose tolerance, insulin resistance, and hepatic steatosis. Studies in animal models suggest that Ezetimibe may improve glucose homeostasis and reduce hepatic fat accumulation, possibly by influencing fatty acid uptake and autophagy. These findings highlight the complex interplay between cholesterol metabolism and other metabolic pathways, paving the way for further investigation into Ezetimibe's broader metabolic effects.

  • Exploring the Genetic Factors Influencing Ezetimibe's Efficacy: Research has demonstrated that individual responses to Ezetimibe therapy can vary, prompting investigations into the role of genetic factors, such as the apolipoprotein E (apoE) genotype. Studies suggest that individuals carrying the apoE4 allele might experience a more pronounced reduction in LDL-C levels in response to Ezetimibe treatment compared to those without this allele. This highlights the importance of considering genetic factors when tailoring Ezetimibe therapy for optimal individual outcomes.

Ezetimibe-glucuronide

Compound Description: Ezetimibe-glucuronide is the major metabolite of ezetimibe, formed by glucuronidation in the liver. It demonstrates similar pharmacological activity to ezetimibe, inhibiting intestinal cholesterol absorption. [, , , ]

Relevance: Ezetimibe-glucuronide is the primary metabolite of ezetimibe and exhibits a similar mechanism of action, contributing significantly to the overall cholesterol-lowering effect of ezetimibe. [, , , ]

β-hydroxylovastatin

Compound Description: β-hydroxylovastatin is the primary active metabolite of lovastatin, a statin medication. It inhibits HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. []

Relevance: The research investigated potential pharmacokinetic interactions between ezetimibe and lovastatin. Assessing β-hydroxylovastatin levels was crucial in understanding the impact of ezetimibe on lovastatin's metabolism and activity. []

Gemfibrozil

Compound Description: Gemfibrozil belongs to the fibrate class of lipid-lowering agents. It primarily increases the activity of lipoprotein lipase, an enzyme responsible for the breakdown of triglycerides, leading to decreased triglyceride and increased HDL cholesterol levels. []

Relevance: Studies explored the potential for pharmacokinetic interactions between ezetimibe and gemfibrozil to evaluate their combined effect on lipid profiles and safety in treating mixed dyslipidemia. []

Fluvastatin

Compound Description: Fluvastatin is a statin medication that acts by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. []

Relevance: Research examined the combined effects of ezetimibe and fluvastatin on lipid profiles and safety in patients with hypercholesterolemia. []

Raltegravir

Compound Description: Raltegravir is an antiretroviral drug used in the treatment of HIV infection. It belongs to the class of integrase strand transfer inhibitors, preventing the integration of viral DNA into the host cell genome. []

Relevance: The study aimed to evaluate the potential for pharmacokinetic interactions between ezetimibe and raltegravir, as co-administration is common in HIV-positive individuals with dyslipidemia. []

Palmitic acid

Compound Description: Palmitic acid is a saturated fatty acid commonly found in dietary fats and oils. It plays a role in energy storage and cell signaling. []

Relevance: Palmitic acid was used to induce hepatic steatosis in a rat model to investigate whether ezetimibe could ameliorate this condition. []

Simvastatin

Compound Description: Simvastatin is a statin medication that lowers cholesterol levels by inhibiting HMG-CoA reductase, an enzyme essential for cholesterol synthesis. [, , , , , , , ]

Relevance: Numerous studies investigated the efficacy and safety of ezetimibe in combination with simvastatin for lowering LDL-C levels, particularly in patients with homozygous familial hypercholesterolemia (HoFH) or those who haven't reached their LDL-C goals on statin monotherapy. [, , , , , , , ]

Atorvastatin

Compound Description: Atorvastatin is a statin medication that inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis, effectively lowering cholesterol levels. [, , , ]

Relevance: Several studies explored the efficacy and safety of ezetimibe in combination with atorvastatin for managing hypercholesterolemia. [, , , ]

Membrane-impermeable ezetimibe analogues

Compound Description: These are structurally similar compounds to ezetimibe designed to be incapable of crossing cell membranes. []

Relevance: Researchers employed membrane-impermeable ezetimibe analogues to pinpoint the site of action for ezetimibe's cholesterol absorption inhibition. Their use helped establish that binding to the enterocyte brush border membrane is sufficient for inhibiting cholesterol absorption, highlighting the importance of the enterocyte membrane in ezetimibe's mechanism. []

Photoreactive ezetimibe analogues

Compound Description: These are structurally similar compounds to ezetimibe modified to contain a photoreactive group, enabling them to bind covalently to their target upon exposure to light. []

Relevance: These analogues were crucial in identifying the molecular target of ezetimibe. By using these photoreactive ezetimibe analogues, scientists could isolate and identify aminopeptidase N (APN) as the specific protein ezetimibe binds to in the enterocyte brush border membrane. []

α-tocopherol

Compound Description: α-tocopherol is a form of Vitamin E, an essential nutrient with antioxidant properties. It is known to be transported via NPC1L1. []

Relevance: Researchers studied potential drug interactions between α-tocopherol and ezetimibe because both utilize the same transporter, NPC1L1, for intestinal absorption. []

Niacin

Compound Description: Niacin, also known as nicotinic acid or vitamin B3, is used to manage dyslipidemia. It lowers LDL cholesterol and triglycerides while raising HDL cholesterol. []

Relevance: Researchers assessed the efficacy and tolerability of combining ezetimibe with niacin-based regimens for treating hyperlipidemia, particularly in patients not achieving lipid goals with niacin alone. []

Pravastatin

Compound Description: Pravastatin is a statin drug that lowers cholesterol by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol production in the liver. []

Relevance: Studies compared the effectiveness of adding ezetimibe to pravastatin therapy versus simply increasing the pravastatin dosage in individuals with hypercholesterolemia. These comparisons helped determine the optimal strategy for achieving target LDL-cholesterol levels. []

Properties

CAS Number

163222-33-1

Product Name

Ezetimibe

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1

InChI Key

OLNTVTPDXPETLC-XPWALMASSA-N

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Solubility

Practically insoluble
In water, 4.4 mg/L at 25 °C (est)
8.46e-03 g/L

Synonyms

(1-(4-fluorophenyl)-(3R)-(3-(4-fluorophenyl)-(3S)-hydroxypropyl)-(4S)-(4-hydroxyphenyl)-2-azetidinone)
58235, SCH
ezetimib
ezetimibe
Ezetrol
SCH 58235
SCH-58235
SCH58235
Zetia

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.